molecular formula C15H13F3O2 B6383909 5-(3,5-Dimethylphenyl)-3-trifluoromethoxyphenol CAS No. 1261919-88-3

5-(3,5-Dimethylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6383909
CAS No.: 1261919-88-3
M. Wt: 282.26 g/mol
InChI Key: OKXVLOBXHRTIFQ-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of a trifluoromethoxy group and a dimethylphenyl group attached to a phenol ring

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-9-3-10(2)5-11(4-9)12-6-13(19)8-14(7-12)20-15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXVLOBXHRTIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686535
Record name 3',5'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-88-3
Record name 3',5'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)-3-trifluoromethoxyphenol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 5-(3,5-Dimethylphenyl)-3-trifluoromethoxyphenol may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Compounds with reduced trifluoromethoxy groups.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(3,5-Dimethylphenyl)-3-trifluoromethoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenyl trifluoromethanesulfonate
  • 3,5-Dimethylphenyl isocyanate
  • Cellulose tris(3,5-dimethylphenylcarbamate)

Uniqueness

5-(3,5-Dimethylphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both trifluoromethoxy and dimethylphenyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of molecular interactions .

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